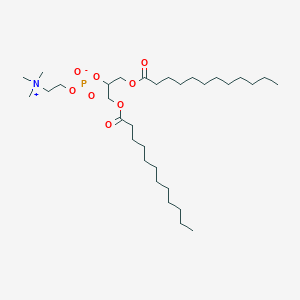

1,3-Dilauroyl-glycero-2-phosphocholine

Description

1,3-Dilauroyl-sn-glycero-2-phosphocholine (1,3-DLPC) is a synthetic phosphatidylcholine (PC) characterized by lauroyl (C12:0) fatty acyl chains esterified at the sn-1 and sn-3 positions of the glycerol backbone, with a phosphocholine headgroup at the sn-2 position. This structural arrangement distinguishes it from the more common 1,2-diacyl-sn-glycero-3-phosphocholine isomers (e.g., 1,2-dilauroyl-sn-glycero-3-phosphocholine, DLPC), where acyl chains occupy the sn-1 and sn-2 positions .

Propriétés

Formule moléculaire |

C32H64NO8P |

|---|---|

Poids moléculaire |

621.8 g/mol |

Nom IUPAC |

1,3-di(dodecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(41-42(36,37)40-27-26-33(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 |

Clé InChI |

HPGVIHIPVAZADP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following steps :

Esterification: Glycerol is esterified with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 1,3-dilauroyl-glycerol.

Phosphorylation: The 1,3-dilauroyl-glycerol is then reacted with phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1,3-dilauroyl-glycero-2-phosphocholine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dilauroyl-glycero-2-phosphocholine can undergo various chemical reactions, including:

Oxidation: The lauric acid chains can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Glycerol, lauric acid, and phosphocholine.

Oxidation: Oxidized lauric acid derivatives.

Substitution: Various phospholipid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,3-Dilauroyl-glycero-2-phosphocholine has several scientific research applications:

Mécanisme D'action

1,3-Dilauroyl-glycero-2-phosphocholine exerts its effects primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability . It can also act as a signaling molecule, interacting with specific receptors and enzymes involved in cellular processes . The molecular targets and pathways involved include:

Membrane receptors: Binding to and activating specific membrane receptors.

Enzymes: Modulating the activity of enzymes involved in lipid metabolism and signaling.

Comparaison Avec Des Composés Similaires

Structural Isomerism: 1,3-DLPC vs. 1,2-Diacyl Phosphatidylcholines

The positional isomerism of 1,3-DLPC significantly impacts its physicochemical properties compared to 1,2-diacyl PCs (Table 1).

Table 1: Structural and Physicochemical Comparison

- Bilayer Stability : The sn-1,3 configuration of 1,3-DLPC introduces steric hindrance, reducing its ability to form stable lamellar phases compared to 1,2-diacyl PCs like DLPC and DSPC .

- Phase Behavior : DLPC, with shorter lauroyl chains, exhibits a sub-zero phase transition temperature, enabling fluid bilayer formation at physiological conditions. In contrast, 1,3-DLPC likely has even lower stability due to asymmetric chain packing .

Comparison with Ether-Linked Analogues: Platelet-Activating Factor (PAF)

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) shares a phosphocholine headgroup but differs in backbone structure (ether linkage at sn-1 and acetyl group at sn-2). Key distinctions:

- Bioactivity : PAF is bioactive at picomolar concentrations (e.g., 50% platelet activation at 10<sup>−10</sup> M), whereas 1,3-DLPC lacks reported bioactivity .

- Metabolism : PAF is rapidly degraded by acetylhydrolases, while 1,3-DLPC may undergo phospholipase-mediated hydrolysis at alternative positions due to its sn-1,3 configuration .

Comparison with Lysophosphatidylcholines (Lyso-PCs)

Lyso-PCs (e.g., 1-lauroyl-sn-glycero-3-phosphocholine) possess a single acyl chain. Unlike 1,3-DLPC:

- Membrane Interaction : Lyso-PCs act as detergents, disrupting membranes, whereas 1,3-DLPC may integrate into bilayers with reduced efficiency .

- Enzymatic Susceptibility : Lyso-PCs are substrates for acyltransferases, while 1,3-DLPC’s sn-3 acyl group may hinder reacylation pathways .

Cytotoxicity Comparison with Ether Lipids

Ether lipids like 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) exhibit selective cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.